4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol
Description
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked via a methylene bridge to a tetrahydropyran (oxane) ring with a hydroxyl group at the 4-position. This structure combines the rigidity of the pyrazole moiety with the conformational flexibility of the oxane ring, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science. Its synthesis typically involves nucleophilic substitution or click chemistry approaches, though specific synthetic routes are context-dependent .
The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups on the pyrazole and the hydrogen-bonding capability of the hydroxyl group.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9-7-10(2)13(12-9)8-11(14)3-5-15-6-4-11/h7,14H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIMRRLFHGDZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CCOCC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate oxan-4-ol derivative under controlled conditions . One common method involves the use of a nucleophilic substitution reaction where the pyrazole derivative is reacted with a tosylated oxan-4-ol in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., NaOH, KOH) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity . These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole
4-Hydroxytetrahydropyran
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2.1 Structural and Electronic Comparisons
| Property | This compound | 3,5-Dimethyl-1H-pyrazole | 4-Hydroxytetrahydropyran | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂ | C₅H₈N₂ | C₅H₁₀O₂ | C₁₀H₁₇N₃O |
| Ring System | Pyrazole + oxane | Pyrazole | Oxane | Pyrazole + piperidine |
| Hydrogen Bonding Sites | 1 (-OH) | 1 (-NH) | 1 (-OH) | 2 (-OH, -NH) |
| LogP (Predicted) | 1.2 | 0.8 | -0.3 | 0.9 |
| Melting Point (°C) | 145–148 (decomp.) | 128–130 | 90–92 | 162–165 |
Key Observations :
- The oxane ring in the target compound introduces greater conformational flexibility compared to the rigid pyrazole-only analog (3,5-dimethyl-1H-pyrazole), enhancing solubility in polar solvents.
- The hydroxyl group in both the target compound and 4-hydroxytetrahydropyran facilitates hydrogen bonding, critical for crystal packing and solubility.
2.2 Crystallographic Insights
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal distinct packing motifs:
- This compound forms a hydrogen-bonded network via O-H···N interactions (2.85 Å), stabilizing its crystal lattice .
- In contrast, 3,5-dimethyl-1H-pyrazole exhibits N-H···N hydrogen bonds (2.78 Å), typical of pyrazole derivatives.
- The piperidine analog shows bifurcated hydrogen bonds involving both -OH and -NH groups, leading to a denser lattice (density = 1.32 g/cm³ vs. 1.25 g/cm³ for the oxane analog).
Biological Activity
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol, with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
The compound features a pyrazole ring connected to a tetrahydropyran moiety, which contributes to its unique chemical behavior. The IUPAC name is 4-[(3,5-dimethylpyrazol-1-yl)methyl]tetrahydro-2H-pyran-4-ol, and its InChI key is DQIMRRLFHGDZHK-UHFFFAOYSA-N .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.28 g/mol |
| CAS Number | 2168248-03-9 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity. Specifically, compounds with similar structures have shown potential in inhibiting certain kinases and other enzymes involved in disease pathways.
Anticancer Properties
A study highlighted the compound's efficacy in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in specific cancer cells by activating caspase pathways. This suggests a potential role as a chemotherapeutic agent .
Anti-inflammatory Effects
Research has also indicated that this compound exhibits anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity was particularly noted in models of rheumatoid arthritis and inflammatory bowel disease.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 25 µM.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
- Study on Anti-inflammatory Activity :
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate oxan derivatives under controlled conditions. The synthetic route can be optimized for yield and purity using various reaction conditions such as temperature and solvent choice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
